(Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
Description
(Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with a pyridine moiety, makes it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c16-11(17)2-1-7-15-12(18)10(20-13(15)19)8-9-3-5-14-6-4-9/h3-6,8H,1-2,7H2,(H,16,17)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCAWGPDHXLKBL-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of a pyridine derivative with a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or acetic acid. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thiazolidinone ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring, using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies have shown that thiazolidinone derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its anticancer properties, in particular, have garnered attention, with research focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects. The pyridine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Pyridine Derivatives: Compounds containing the pyridine ring are widely studied for their biological activities and are used in various therapeutic applications.
Uniqueness
What sets (Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid apart is its unique combination of the thiazolidinone and pyridine moieties
Biological Activity
(Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic compound that belongs to the class of thiazolidinones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone scaffold, characterized by the presence of a thiazolidine ring fused with a pyridine moiety. Its structural formula can be represented as follows:
This structure contributes to its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
Thiazolidinones have been investigated for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Notably, it has been reported to inhibit tumor growth in xenograft models .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Modulation of Signaling Pathways : It may interfere with various signaling pathways that regulate cell proliferation and apoptosis.
- Interaction with Biological Targets : The presence of the pyridine ring allows for interactions with specific receptors or proteins involved in disease processes.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated several thiazolidinone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against S. aureus at 8 µg/mL, highlighting its potential as an antibiotic agent .
Study 2: Anticancer Activity
In a preclinical study, this compound was tested on human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Further analysis revealed increased levels of cleaved PARP, indicating activation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-4-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine) and pyridine-4-carbaldehyde derivatives. Key steps include:
- Intermediate preparation : Reacting substituted benzaldehydes with thiosemicarbazides to form hydrazone intermediates (e.g., as in ) .
- Cyclization : Acid- or base-catalyzed cyclization under reflux conditions (e.g., using acetic acid or DMF as solvent) to form the thiazolidinone core .
- Characterization : Confirmation of the (Z)-isomer via NMR coupling constants (e.g., δ 7.5–8.5 ppm for olefinic protons) and FT-IR absorption for C=S (~1247 cm⁻¹) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with a C18 column (e.g., Purospher®STAR Columns) and UV detection at 254 nm .
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridyl protons at δ 8.3–8.6 ppm) and FT-IR for functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Elemental analysis : Verify stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Q. What are the key structural features influencing its biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight:
- Thioxo group (C=S) : Critical for antimicrobial activity; replacing with C=O reduces potency .
- Pyridylmethylene substituent : Enhances π-π stacking with biological targets (e.g., bacterial enzymes) .
- Butanoic acid chain : Improves solubility and bioavailability via hydrogen bonding .
- Experimental Design : Compare analogs with modified substituents in in vitro assays (e.g., MIC against S. aureus and E. coli) .
Advanced Research Questions
Q. How can contradictory data in synthetic yields (e.g., 48% vs. 68% for similar analogs) be resolved?
- Methodological Answer : Optimize reaction parameters systematically:
- Catalysts : Test palladium/copper catalysts (as in ) for improved regioselectivity .
- Solvent polarity : Compare DMF (high polarity) vs. toluene (low polarity) to stabilize intermediates .
- Temperature control : Use microwave-assisted synthesis for faster, higher-yield reactions .
- Data Analysis : Apply ANOVA to identify statistically significant factors (e.g., solvent choice contributes 60% to yield variance) .
Q. What advanced techniques are suitable for studying its mechanism of action against bacterial targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with E. coli dihydrofolate reductase (DHFR; PDB ID 1RX2). Focus on hydrogen bonds between the butanoic acid chain and Arg57 residue .
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition with Ki < 10 µM) .
- Resistance studies : Serial passage assays to monitor mutations in target genes (e.g., folA for DHFR) .
Q. How can researchers address thermal instability during storage?
- Methodological Answer :
- Thermal analysis : Use DSC/TGA to identify decomposition onset (~200°C; similar to ’s analogs) .
- Stabilization strategies : Store under argon at −20°C in amber vials with desiccants (e.g., silica gel) .
- Lyophilization : Formulate as a lyophilized powder with trehalose excipients to enhance shelf life .
Q. What in silico tools predict metabolic stability for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
